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Compound of Interest

Compound Name:
5-Bromo-1-chloro-2,3-

difluorobenzene

Cat. No.: B1523938 Get Quote

An In-depth Technical Guide to the Physical Properties and Synthetic Context of 5-Bromo-1-
chloro-2,3-difluorobenzene

This guide provides a comprehensive analysis of 5-Bromo-1-chloro-2,3-difluorobenzene, a

halogenated aromatic compound of significant interest to professionals in chemical research

and development. Recognizing the limited availability of direct experimental data for this

specific molecule, this document synthesizes available computed data with field-proven

experimental findings for its close structural isomers. This approach offers researchers a

valuable, context-rich resource for anticipating the compound's behavior and developing robust

handling and synthesis protocols.

Core Compound Identification and Significance
5-Bromo-1-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1) is a polysubstituted

benzene derivative.[1][2][3] Its structure, featuring four different halogen substituents, makes it

a highly versatile building block in synthetic organic chemistry. The distinct reactivity of the

bromo, chloro, and fluoro groups allows for regioselective functionalization through various

cross-coupling reactions, making it a valuable intermediate in the synthesis of complex

molecules for the pharmaceutical and agrochemical industries.[4]

The strategic placement of fluorine atoms is particularly relevant in drug development, as

fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and

binding affinity.
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Physicochemical Properties: A Data-Driven
Perspective
Direct experimental data on the primary physical properties of 5-Bromo-1-chloro-2,3-
difluorobenzene is not widely published. Therefore, we present a combination of computed

data for the target compound and experimental data from a structurally similar isomer to

provide a reliable frame of reference for laboratory work.

Properties of 5-Bromo-1-chloro-2,3-difluorobenzene
The following table summarizes the fundamental molecular and computationally predicted

properties for the target compound. These values are derived from established chemical

databases and predictive algorithms, serving as essential baseline information for researchers.

Property Value Source

CAS Number 1060813-07-1 [2][3]

Molecular Formula C₆H₂BrClF₂ [1][2]

Molecular Weight 227.43 g/mol [1][2]

Exact Mass 225.89965 Da [1][2]

Boiling Point 192.3 ± 35.0 °C (Predicted) [1]

XLogP3 3.4 (Predicted) [2]

Hydrogen Bond Donors 0 (Computed) [2]

Hydrogen Bond Acceptors 0 (Computed) [2]

Comparative Analysis with a Structural Isomer
To provide insight into expected experimental values, the table below lists the properties of the

isomer 2-Bromo-5-chloro-1,3-difluorobenzene. This data is crucial for estimating properties like

boiling point and density, as isomers with similar substitution patterns often exhibit comparable

physical characteristics.
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Property
Value (Isomer: 2-Bromo-5-
chloro-1,3-
difluorobenzene)

Source

CAS Number 883546-16-5 [5]

Appearance
Colorless to light yellow crystal

or liquid
[6]

Melting Point -33 °C [6]

Boiling Point 130 - 140 °C [6]

Density 1.76 g/cm³ [6]

Solubility

Soluble in organic solvents

(ether, methanol,

dichloromethane)

[6]

Predicted Spectroscopic Characteristics
While experimental spectra for 5-Bromo-1-chloro-2,3-difluorobenzene are not readily

available, its structure allows for the confident prediction of key features in NMR and Mass

Spectrometry, which are vital for reaction monitoring and structural confirmation.

¹H NMR: The spectrum is expected to show two distinct multiplets in the aromatic region

(approx. 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. The coupling

patterns will be complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹⁹F NMR: Two signals are anticipated, one for each fluorine atom. These signals will likely

appear as complex multiplets due to fluorine-fluorine (F-F) and proton-fluorine (H-F)

coupling.

¹³C NMR: Six signals are expected for the aromatic carbons. Carbons bonded to fluorine will

exhibit large one-bond C-F coupling constants, a characteristic feature that aids in

assignment.

Mass Spectrometry: The mass spectrum will display a distinctive isotopic pattern for the

molecular ion due to the presence of both bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/
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³⁷Cl ≈ 3:1 ratio). This unique signature is a powerful tool for confirming the compound's

elemental composition.

Safety, Handling, and Laboratory Protocols
No specific Safety Data Sheet (SDS) for CAS 1060813-07-1 is publicly available. Therefore, a

conservative approach to handling is mandated, adopting the hazard profile of its well-

documented isomers, such as 2-Bromo-5-chloro-1,3-difluorobenzene.[5][7]

Known Hazards of Structural Isomers:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE)
A self-validating system of protection is critical when handling compounds with incomplete

hazard data.

Eye/Face Protection: Wear chemical safety goggles and a face shield.

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab

coat and ensure no skin is exposed.

Respiratory Protection: Use only in a well-ventilated fume hood. If the risk of inhalation is

high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Workflow
The following workflow ensures a systematic and safe approach to managing this chemical in a

laboratory setting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh95e08a07?context=bbe
https://achmem.com/products/cat-no-amcs021746
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh95e08a07?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procurement & Receiving

Storage

Handling & Use

Waste Disposal

Receive Compound

Log into Inventory
(CAS: 1060813-07-1)

Store in a cool, dry,
well-ventilated area

Segregate from
incompatible materials
(e.g., strong oxidizers)

Don appropriate PPE

Work in certified
chemical fume hood

Weigh/dispense for reaction

Collect waste in
'Halogenated Organic' container

Dispose via certified
waste management service

Click to download full resolution via product page

Safe Handling Workflow for Halogenated Intermediates.
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Synthesis Methodology: An Analogous Approach
While a specific, published synthesis for 5-Bromo-1-chloro-2,3-difluorobenzene was not

identified, the synthesis of structurally analogous compounds is well-documented in patent

literature. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable

and scalable pathway. The following protocol for the synthesis of 5-bromo-1,3-dichloro-2-

fluorobenzene from a substituted aniline precursor illustrates the key chemical principles and

experimental considerations that would be directly applicable.[8][9]

Representative Experimental Protocol: Sandmeyer
Reaction
This two-stage process first involves the conversion of an aromatic amine to a diazonium salt,

which is then displaced by a halogen using a copper(I) salt catalyst.

Stage 1: Diazotization of the Aniline Precursor

Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, thermometer, and

addition funnel is charged with the aniline precursor (e.g., 3,5-dichloro-4-fluoroaniline, 1

equivalent) and an aqueous solution of a strong acid (e.g., hydrobromic acid or sulfuric acid).

[9]

Causality: The strong acid protonates the aniline, making it soluble and activating it for

diazotization. Using HBr can also serve as the bromide source for the subsequent step.

Cooling: The mixture is cooled to 0-5 °C in an ice-salt bath.

Causality: Diazonium salts are thermally unstable and can decompose violently.

Maintaining a low temperature is the most critical parameter for safety and yield.

Nitrite Addition: A solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water is added

dropwise, keeping the internal temperature below 5 °C.

Causality: Sodium nitrite is the diazotizing agent, converting the primary amine into the

diazonium salt (Ar-N₂⁺). Slow addition is crucial to control the exothermic reaction and

prevent localized heating.
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Reaction Monitoring: The reaction is stirred at 0-5 °C for 30-60 minutes. The presence of

excess nitrous acid can be checked with starch-iodide paper (turns blue).

Stage 2: Sandmeyer Halogen Displacement

Catalyst Preparation: In a separate reactor, a solution of cuprous bromide (CuBr, catalytic to

stoichiometric amounts) is prepared in aqueous hydrobromic acid.[9]

Causality: The copper(I) salt is the catalyst that facilitates the single-electron transfer

mechanism required to displace the dinitrogen gas and install the bromide.

Diazonium Salt Addition: The cold diazonium salt solution from Stage 1 is added slowly to

the copper(I) bromide solution. The temperature is often allowed to rise but is carefully

controlled. Vigorous nitrogen gas evolution is observed.

Causality: This is the core displacement step. The rate of addition must be controlled to

manage the rate of N₂ evolution and any exotherm.

Workup: After the addition is complete, the reaction is stirred until gas evolution ceases. The

mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or

dichloromethane). The organic layer is washed with aqueous base (e.g., NaHCO₃) to remove

excess acid, washed with brine, dried over anhydrous magnesium sulfate, and concentrated

under reduced pressure.

Purification: The crude product is purified by vacuum distillation or column chromatography

to yield the final halogenated benzene.

Synthesis Workflow Diagram
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General Workflow for Sandmeyer Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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